N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide
Description
N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a phenyl-substituted imidazole-thioether moiety linked to an ethyl chain and an m-tolyl (3-methylphenyl) group. Its structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-6-5-9-16(12-14)23-19(26)18(25)21-10-11-27-20-22-13-17(24-20)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGVISGAEBWGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
Disconnection Approach
The target molecule is bifurcated into two primary synthons:
- N2-(m-Tolyl)oxalamide moiety : Derived from oxalyl chloride and m-toluidine.
- 2-((4-Phenyl-1H-imidazol-2-yl)thio)ethylamine : Synthesized via thioetherification of 4-phenyl-1H-imidazole-2-thiol with 2-chloroethylamine.
Coupling these fragments via amide bond formation completes the synthesis. Alternative routes leverage pre-functionalized intermediates to circumvent protection/deprotection steps.
Synthetic Methodologies
Route 1: Sequential Amidation-Thioetherification
Synthesis of N2-(m-Tolyl)Oxalamide
A solution of m-toluidine (1.07 g, 10 mmol) in anhydrous dichloromethane (20 mL) is treated with oxalyl chloride (1.27 g, 10 mmol) at 0°C under nitrogen. Triethylamine (2.02 g, 20 mmol) is added dropwise, and the reaction is stirred for 4 h at room temperature. The intermediate N-(m-tolyl)oxalyl chloride is isolated via filtration (Yield: 92%).
Preparation of 2-((4-Phenyl-1H-Imidazol-2-Yl)Thio)Ethylamine
4-Phenyl-1H-imidazole-2-thiol (1.76 g, 10 mmol) is dissolved in DMF (15 mL) with K₂CO₃ (2.76 g, 20 mmol). 2-Chloroethylamine hydrochloride (1.38 g, 12 mmol) is added, and the mixture is heated to 60°C for 8 h. The thioether product is extracted with ethyl acetate and purified via flash chromatography (Yield: 78%).
Final Coupling
The oxalyl chloride intermediate (1.98 g, 8 mmol) is reacted with 2-((4-phenyl-1H-imidazol-2-yl)thio)ethylamine (1.89 g, 8 mmol) in THF using N-methylmorpholine as a base. After 12 h, the crude product is recrystallized from ethanol (Yield: 68%, Purity: 98.5% by HPLC).
Route 2: One-Pot Tandem Coupling
Reaction Conditions
A mixture of m-toluidine (10 mmol), 2-((4-phenyl-1H-imidazol-2-yl)thio)ethylamine (10 mmol), and oxalyl chloride (20 mmol) in DMF is stirred at 0°C for 2 h, followed by 24 h at room temperature. The reaction is quenched with ice-water, and the precipitate is collected (Yield: 74%, Purity: 96%).
Route 3: Solid-Phase Synthesis
Resin Functionalization
Wang resin (1.0 g, 1.2 mmol/g) is acylated with Fmoc-protected m-toluidine using HBTU/DIEA in DMF. After Fmoc deprotection, oxalic acid is coupled via DIC/HOBt activation.
On-Resin Thioetherification
The resin-bound oxalamide is treated with 2-mercaptoimidazole (1.5 eq) and DIAD in THF, followed by cleavage with TFA/water (95:5). Lyophilization yields the target compound (Yield: 58%, Purity: 94%).
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, DMSO-d6) : δ 12.45 (s, 1H, imidazole NH), 10.21 (s, 1H, amide NH), 8.02–7.15 (m, 9H, aromatic), 3.89 (t, J = 6.5 Hz, 2H, SCH₂CH₂), 3.12 (t, J = 6.5 Hz, 2H, SCH₂CH₂), 2.32 (s, 3H, CH₃).
- ¹³C NMR : δ 167.8 (C=O), 160.1 (imidazole C-2), 138.4–125.3 (aromatic carbons), 35.6 (SCH₂CH₂), 21.1 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₁H₂₁N₄O₂S [M+H]⁺: 393.1385; Found: 393.1389.
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield (%) | 68 | 74 | 58 |
| Purity (%) | 98.5 | 96 | 94 |
| Reaction Time (h) | 24 | 26 | 48 |
| Scalability | High | Medium | Low |
Route 1 offers optimal balance between yield and purity, while Route 3 is preferable for combinatorial libraries despite lower yield.
Computational and Crystallographic Insights
Density Functional Theory (DFT) Optimization
B3LYP/6-31G(d) calculations reveal a planar oxalamide core with dihedral angles of 178.5° between the m-tolyl and imidazole rings, favoring π-π stacking interactions.
Chemical Reactions Analysis
Types of Reactions
N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thioether and oxalamide functionalities play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide with structurally or functionally related oxalamides and heterocyclic derivatives.
Structural Analogues
2.1.1 N1-(2,5-Difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Structure : Differs by substitution of the m-tolyl group with a 2,5-difluorophenyl moiety.
- This compound is a close structural analog but lacks data on biological activity in the provided evidence .
2.1.2 N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
- Structure : Contains a dimethoxybenzyl group and pyridinylethyl chain instead of the phenylimidazole-thioether and m-tolyl groups.
- Activity : A potent umami agonist (EC₅₀ = 0.3 μM in hTAS1R1/hTAS1R3 assays) .
Functional Analogues
2.2.1 BNM-III-170
- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide.
- Activity: A CD4-mimetic compound enhancing antiviral vaccine efficacy against immunodeficiency viruses .
- Comparison: The guanidinomethyl and indenyl groups in BNM-III-170 introduce rigid, charged regions absent in the target compound. This highlights how substituent polarity and conformational flexibility influence biological targeting.
2.2.2 N1,N2-Bis(imidazolidinone)oxalamides
- Structure: Symmetric oxalamides with imidazolidinone rings (e.g., compound 12 in ).
- Activity : These compounds are designed for metal chelation or enzyme inhibition due to their multiple hydrogen-bonding sites .
Biological Activity
N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide is a synthetic compound characterized by its oxalamide functional group, which features two amide linkages separated by an ethylene group. This compound incorporates a phenyl group and a thioether linkage to a 4-phenyl-1H-imidazole moiety, suggesting potential biological activity relevant to medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. Its structure is significant for its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 897456-74-5 |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties . The imidazole moiety is known for its role in various biological processes, often acting as a pharmacophore in medicinal chemistry. Compounds containing this structure have shown inhibitory effects on certain pathogens, suggesting that this compound may also possess similar activities.
Anticancer Activity
Research has highlighted the anticancer potential of compounds with imidazole structures. In vitro studies have demonstrated that derivatives of imidazole can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells . For instance, a study assessing the antiproliferative activities of imidazole derivatives found that structural modifications significantly impacted their efficacy against cancer cell lines .
Case Study: Antiproliferative Activity
A significant investigation involved assessing the activity of similar compounds against human metastatic melanoma cell lines. The results indicated that structural variations were critical for maintaining potency, with some analogs showing IC50 values in the nanomolar range while others exhibited much lower activity (IC50 > 10 μM) .
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies suggest that this compound may bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways.
Enzyme Inhibition Studies
Research into related imidazole compounds has focused on their ability to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is pivotal in immune regulation and cancer progression. Studies have shown that certain phenyl-imidazole derivatives can effectively bind to IDO, enhancing their potential as therapeutic agents against cancers characterized by immune suppression .
Summary of Findings
The biological activity of this compound appears promising based on its structural characteristics and preliminary research findings. Key points include:
- Antimicrobial Activity : Potential effectiveness against pathogens due to the imidazole moiety.
- Anticancer Potential : Efficacy demonstrated in various cancer cell lines, with structure-dependent activity.
- Mechanistic Insights : Possible interactions with enzymes like IDO could inform therapeutic applications.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm regiochemistry of the imidazole-thioether and oxalamide linkages. Key signals include:
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z ~463.2) and purity (>95% by HPLC with C18 columns, acetonitrile/water gradient) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Orthogonal assays : Compare results across enzymatic inhibition (e.g., HIV protease), cell-based viability assays (MTT), and animal models to differentiate target-specific effects from off-target interactions .
- Structural validation : Re-synthesize batches with confirmed purity (via HPLC and elemental analysis) to rule out impurities as a source of variability .
- Meta-analysis : Cross-reference bioactivity data with structurally analogous compounds (e.g., thiazolo-triazole derivatives) to identify conserved pharmacophores .
What computational strategies predict the binding mode of this compound to biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV gp120 or kinases. Key residues (e.g., Asp368 in CD4-binding site) may form hydrogen bonds with the oxalamide moiety .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate conformational flexibility of the thioethyl linker .
What in vitro assays are recommended for initial biological screening?
Q. Basic
- Enzyme inhibition : Test against HIV-1 reverse transcriptase or proteases at 1–100 μM concentrations (IC50 determination via fluorescence-based assays) .
- Cytotoxicity : Screen in HEK293 or HeLa cells using MTT assays (48–72 hours, 10–100 μM range) .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Q. Advanced
- Substituent variation : Modify the m-tolyl group (e.g., electron-withdrawing Cl or NO2) to assess effects on target affinity .
- Linker optimization : Replace the thioethyl spacer with sulfoxide or sulfone derivatives to evaluate metabolic stability .
- Stereochemical analysis : Synthesize enantiomers (if chiral centers exist) and compare activity via chiral HPLC-separated batches .
What strategies address solubility and stability challenges in formulation studies?
Q. Advanced
- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (test via shake-flask method) .
- Prodrug derivatization : Mask the oxalamide NH with acetyl or PEG groups to improve pharmacokinetics .
- Lyophilization : Assess stability of lyophilized formulations under accelerated conditions (40°C/75% RH for 4 weeks) .
How can synergistic effects with other therapeutic agents be systematically evaluated?
Q. Advanced
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy in antiviral or anticancer assays (e.g., CI < 1 indicates synergy) .
- Mechanistic profiling : Pair with protease inhibitors or kinase blockers and monitor downstream signaling (Western blot for phosphorylated targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
